molecular formula C11H11N3O3 B6362065 4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole CAS No. 1240568-65-3

4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole

Cat. No. B6362065
M. Wt: 233.22 g/mol
InChI Key: SLRQNRHOWRJXDN-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To 4-nitro-1H-pyrazole (220 mg, 1.95 mmol) in acetonitrile (10 mL), Cs2CO3 (697 mg, 2.14 mmol) and (2-bromoethoxy)benzene (439 mg, 2.14 mmol) was added. The resulting mixture was refluxed (80° C.) for 40 min and then let stir at rt overnight. The reaction mixture was filtered, the filter cake washed with DCM and the filtrate concentrated in vacuo to obtain 4-nitro-1-(2-phenoxyethyl)-1H-pyrazole as a crude solid which was used without further purification. LC-MS conditions A: tR=0.85 min, [M+H]+=no ionization.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
697 mg
Type
reactant
Reaction Step One
Quantity
439 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:16][CH2:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(#N)C>[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:16][CH2:17][O:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:8]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
Quantity
697 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
439 mg
Type
reactant
Smiles
BrCCOC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
let stir at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NN(C1)CCOC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.